molecular formula C9H20ClNO B1433105 1-(2-Ethoxyethyl)cyclopentan-1-amine hydrochloride CAS No. 1423026-44-1

1-(2-Ethoxyethyl)cyclopentan-1-amine hydrochloride

Cat. No. B1433105
M. Wt: 193.71 g/mol
InChI Key: KSLHZNXSSYBFMY-UHFFFAOYSA-N
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Description

1-(2-Ethoxyethyl)cyclopentan-1-amine hydrochloride is an organic compound with the molecular formula C9H20ClNO . It appears as a powder .


Molecular Structure Analysis

The InChI code for 1-(2-Ethoxyethyl)cyclopentan-1-amine hydrochloride is 1S/C9H19NO.ClH/c1-2-11-8-7-9(10)5-3-4-6-9;/h2-8,10H2,1H3;1H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

1-(2-Ethoxyethyl)cyclopentan-1-amine hydrochloride has a molecular weight of 193.72 . It is a powder that is stored at room temperature .

Relevant Papers The search results do not provide any peer-reviewed papers related to 1-(2-Ethoxyethyl)cyclopentan-1-amine hydrochloride .

Scientific Research Applications

Synthesis and Structural Studies

  • 1-(2-Ethoxyethyl)cyclopentan-1-amine hydrochloride plays a role in the synthesis and structural analysis of complex organic compounds. A study demonstrated its use in the preparation of saturated or partially saturated cyclopentane-and cyclohexane[b]pyrrolo[1,2-a][3,1]benzoxazine isomers, with the steric structures of these compounds elucidated using NMR and X-ray measurements (Virág et al., 1998).

Kinetics and Mechanism Studies

  • The compound has been used in studies exploring the kinetics and mechanism of hydrolysis in alkaline solutions. One example is the investigation of cyclopentolate hydrochloride's hydrolysis, providing insights into the degradation process and the influence of pH, buffers, and temperature (Roy, 1995).

Anticonvulsant Activity

  • In pharmacological research, derivatives of 1-(2-Ethoxyethyl)cyclopentan-1-amine hydrochloride have been synthesized and studied for their anticonvulsant activity. This demonstrates its potential application in the development of new therapeutic agents (Arustamyan et al., 2019).

Catalytic and Chemical Reactions

  • The compound has been utilized in studies focused on catalytic and chemical reactions. For instance, its role in the synthesis of various cyclopentane derivatives and their subsequent applications in different chemical reactions has been examined (Grob & Krasnobajew, 1964).

Cytotoxic Activity

  • A series of derivatives based on 1-(2-Ethoxyethyl)cyclopentan-1-amine hydrochloride have been synthesized and shown to possess cytotoxic activity toward human cancer cell lines. This suggests its potential application in cancer research and therapy (Chen et al., 1994).

Chiral Synthesis and Stereochemistry

  • The compound has been involved in the synthesis of chiral molecules, such as in the preparation of new C2-symmetric trans-1,2-bis(2-aminophenyl)cyclopentanes, which were synthesized in optically pure forms. This highlights its use in stereochemistry and the synthesis of enantiomerically pure compounds (Yang et al., 2000).

properties

IUPAC Name

1-(2-ethoxyethyl)cyclopentan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO.ClH/c1-2-11-8-7-9(10)5-3-4-6-9;/h2-8,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSLHZNXSSYBFMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCC1(CCCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Ethoxyethyl)cyclopentan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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